molecular formula C15H14O2S B582482 2-Methyl-4'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1261964-62-8

2-Methyl-4'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B582482
CAS No.: 1261964-62-8
M. Wt: 258.335
InChI Key: HBKOVFPUJPLUEW-UHFFFAOYSA-N
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Description

2-Methyl-4’-(methylthio)-[1,1’-biphenyl]-4-carboxylic acid is an organic compound with a complex structure that includes a biphenyl core substituted with a methyl group, a methylthio group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4’-(methylthio)-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a thiol reagent.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-4’-(methylthio)-[1,1’-biphenyl]-4-carboxylic acid may involve optimized reaction conditions to maximize yield and minimize costs. This can include the use of catalysts, high-throughput reactors, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4’-(methylthio)-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated biphenyl derivatives.

Scientific Research Applications

2-Methyl-4’-(methylthio)-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-4’-(methylthio)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4’-(methylthio)-[1,1’-biphenyl]-4-carboxylic acid: Unique due to the presence of both a methylthio group and a carboxylic acid group on the biphenyl core.

    2-Methyl-4’-(methylthio)-[1,1’-biphenyl]-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.

    2-Methyl-4’-(methylthio)-[1,1’-biphenyl]-4-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.

Uniqueness

2-Methyl-4’-(methylthio)-[1,1’-biphenyl]-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a methylthio group and a carboxylic acid group allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

3-methyl-4-(4-methylsulfanylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-10-9-12(15(16)17)5-8-14(10)11-3-6-13(18-2)7-4-11/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKOVFPUJPLUEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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